molecular formula C8H15N3 B1437151 4-(Dimethylamino)piperidine-4-carbonitrile CAS No. 1082240-13-8

4-(Dimethylamino)piperidine-4-carbonitrile

Cat. No. B1437151
M. Wt: 153.22 g/mol
InChI Key: NOHFNNLNFGDGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)piperidine-4-carbonitrile is a chemical compound with molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . It is utilized as a mechanism for reducing the effects of alcohol dependence .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(dimethylamino)-4-piperidinecarbonitrile . The InChI code is 1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 and the InChI key is NOHFNNLNFGDGMP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Cross-Conjugated Ketones and Dinitriles Synthesis : 4-(Dimethylamino)piperidine-4-carbonitrile has been used in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant solvatochromism, and their spectroscopic properties vary with structural modifications, offering insights into the design of materials with tailored optical properties (Krasnaya et al., 2009).

Synthesis of Ligands and Copper Complexes

  • Ligand Synthesis for Copper Complexes : It has been utilized in creating 2,4-disubstituted 1,3,5-triazapentadienyl ligands for isolating copper(I) complexes. These complexes exhibit unique structural characteristics, contributing to the understanding of metal-ligand interactions and potential applications in catalysis and materials science (Zhou et al., 2008).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Research on pyrimidine carbonitrile derivatives incorporating 4-(Dimethylamino)piperidine-4-carbonitrile has shown promising antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bhat & Begum, 2021).

Heterocyclic Syntheses

  • Heterocyclic Compound Synthesis : The compound has been instrumental in heterocyclic syntheses, providing novel routes to dihydropyridazine and pyridine derivatives. These syntheses contribute to the development of new drugs and materials with diverse applications (Alnajjar et al., 2008).

Antitumor and Cytotoxic Activities

  • Exploration of Antitumor Properties : Studies have been conducted on the synthesis of chromene derivatives exhibiting significant antitumor activities. These investigations provide valuable insights into the design of novel antitumor agents and contribute to cancer research (El-Shaaer, 2013).

Molecular Structure and Electronic Properties

  • Investigation of Molecular Structures : Detailed DFT and TD-DFT/PCM calculations on compounds related to 4-(Dimethylamino)piperidine-4-carbonitrile have been carried out to determine molecular structure, spectroscopic characterization, and NLO properties. These studies contribute to the understanding of the electronic properties and potential applications of these compounds in nonlinear optics and other fields (Wazzan et al., 2016).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

4-(dimethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFNNLNFGDGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)piperidine-4-carbonitrile

CAS RN

1082240-13-8
Record name 4-(dimethylamino)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)piperidine-4-carbonitrile
Reactant of Route 3
4-(Dimethylamino)piperidine-4-carbonitrile
Reactant of Route 4
4-(Dimethylamino)piperidine-4-carbonitrile
Reactant of Route 5
4-(Dimethylamino)piperidine-4-carbonitrile
Reactant of Route 6
4-(Dimethylamino)piperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.